2,2,4-Trimethyl-3-(propan-2-yl)pentane
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Overview
Description
2,2,4-Trimethyl-3-(propan-2-yl)pentane: is an organic compound with the molecular formula C11H24 . It is a branched alkane and one of the isomers of undecane. This compound is known for its structural complexity due to the presence of multiple branching points, which makes it an interesting subject of study in organic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,4-Trimethyl-3-(propan-2-yl)pentane can be achieved through various methods. One common approach involves the alkylation of isobutane with isobutene in the presence of an acid catalyst. This process can be conducted under controlled temperature and pressure conditions to ensure the desired product is obtained .
Industrial Production Methods
In an industrial setting, this compound is typically produced through the dimerization of isobutylene using an Amberlyst catalyst. The resulting mixture of iso-octenes is then hydrogenated to yield the final product .
Chemical Reactions Analysis
Types of Reactions
2,2,4-Trimethyl-3-(propan-2-yl)pentane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding alcohols, ketones, or carboxylic acids.
Reduction: Reduction reactions can convert it into simpler alkanes.
Substitution: Halogenation reactions can introduce halogen atoms into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Halogenation can be achieved using chlorine (Cl2) or bromine (Br2) under UV light.
Major Products Formed
Oxidation: Alcohols, ketones, and carboxylic acids.
Reduction: Simpler alkanes.
Substitution: Halogenated alkanes.
Scientific Research Applications
2,2,4-Trimethyl-3-(propan-2-yl)pentane has several applications in scientific research:
Chemistry: It is used as a reference compound in spectroscopic analysis and as a solvent in various chemical reactions.
Biology: Its derivatives are studied for their potential biological activities.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Mechanism of Action
The mechanism of action of 2,2,4-Trimethyl-3-(propan-2-yl)pentane involves its interaction with various molecular targets and pathways. In the context of fuel additives, it enhances the combustion process by increasing the knock resistance of gasoline. This is achieved through its high octane number, which allows for smoother and more efficient engine performance .
Comparison with Similar Compounds
Similar Compounds
2,2,4-Trimethylpentane:
2,3,3-Trimethylpentane: Another isomer of octane with distinct structural features.
2,3,4-Trimethylpentane: Similar in structure but with different branching points.
Uniqueness
2,2,4-Trimethyl-3-(propan-2-yl)pentane is unique due to its specific branching pattern, which imparts distinct physical and chemical properties. Its high degree of branching contributes to its stability and makes it an effective additive in fuels to enhance performance.
Properties
CAS No. |
61868-90-4 |
---|---|
Molecular Formula |
C11H24 |
Molecular Weight |
156.31 g/mol |
IUPAC Name |
2,2,4-trimethyl-3-propan-2-ylpentane |
InChI |
InChI=1S/C11H24/c1-8(2)10(9(3)4)11(5,6)7/h8-10H,1-7H3 |
InChI Key |
SZPCILWZDHUKLW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(C(C)C)C(C)(C)C |
Origin of Product |
United States |
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